Home > Products > Screening Compounds P2691 > 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine -

7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-4749058
CAS Number:
Molecular Formula: C18H18N6S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine belongs to a class of heterocyclic organic compounds characterized by the presence of a thiadiazine ring fused with a triazole ring. These compounds often exhibit biological activity and are explored as potential pharmaceutical agents. This specific compound has been investigated for its potential as an aromatase inhibitor. []

Molecular Structure Analysis
  • A central [, , ]triazolo[3,4-b][1,3,4]thiadiazine core.

1. 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts []

  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Both compounds feature a pyrazole substituent, though their substitution patterns and the presence of a carboxylic acid group in the related compound distinguish them.

2. 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines []

  • Relevance: These compounds share the fundamental [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system with 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key difference lies in the replacement of the pyrazole substituent in the target compound with a 5-methyl-1-phenyl-1H-1,2,3-triazole moiety in the related compounds.

3. 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazines []

  • Compound Description: This series of compounds features a 6-benzyl and a 3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl) substituent on the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. These compounds were synthesized and evaluated for their antibacterial properties. The results indicated notable activity against the same bacterial strains mentioned earlier, with some exhibiting superior efficacy compared to standard drugs.
  • Relevance: These compounds also belong to the [, , ]triazolo[3,4-b][1,3,4]thiadiazine class, but they differ from 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by incorporating a benzyl group at the 6-position and a 5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazole substituent at the 3-position, replacing the pyrazole moiety of the main compound.

4. 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles []

  • Compound Description: Synthesized using microwave irradiation, these compounds, characterized by a 3-(2-methyl-1H-indol-3-yl) group, were part of a study focusing on incorporating indole moieties into various heterocyclic systems, including [, , ]triazoles, [, , ]thiadiazoles, and [, , ]oxadiazoles, to assess their antimicrobial potential.
  • Relevance: While these compounds belong to the broader class of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles like 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, they lack the dihydropyrimidine ring present in the main compound. Instead, they feature a 2-methyl-1H-indol-3-yl substituent at the 3-position.

5. 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines []

  • Compound Description: These compounds, featuring an arylhydrazono group at the 7-position and a 2-methyl-1H-indol-3-yl group at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system, were synthesized and evaluated for their biological activities. The study explored different synthetic approaches to these compounds and proposed reaction mechanisms for their formation.

6. 7-Arylhydrazono-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines []

  • Compound Description: This series focuses on the 7-arylhydrazono derivatives of [, , ]triazolo[3,4-b][1,3,4]thiadiazines. The study delved into the tautomeric structures of these compounds, utilizing spectral analysis and Hammett equation correlations with acid dissociation constants for structural elucidation.
  • Relevance: Similar to the previous compound, these derivatives share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold and have a substituent at the 7-position. The distinction lies in the specific substituents on the core structure. The 7-arylhydrazono derivatives lack the pyrazole substituent present in 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and have different substitutions at other positions.

7. 6-substituted 3-[1-(2-alkyl-1 H-benzimidazolyl)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, 6-substituted 3-[1-(2-alkyl-1H-benzimidazolyl)methyl]-7H-1,2,4 -triazolo[3,4-b]-[1,3,4]thiadiazines and 6-thioxo-3-[1-(2-alkyl-1H-benzimidazolyl)methyl]-5,6-dihydro-1,2,4 -triazolo[3,4-b][1,3,4]-thiadiazoles []

  • Relevance: These compounds belong to the same structural family as 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, all containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system. The key difference is the presence of a benzimidazole substituent in these related compounds instead of the pyrazole and phenyl substituents found in the main compound.

8. 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides []

    10. 5-((4-(3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b] [, , ]thiadiazine-6-yl)phenylamino)methyl)quinolin-8-ol (L1) and 5-((3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6- ylamino)methyl)quinolin-8-ol (L2) []

      11. 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles []

        13. [CuCl2(1H)]Cl (2) (1=4-amino-1,4-dihydro-3-(2-pyridyl)-5-thioxo-1,2,4-triazole), [CuCl2(3)]2 (4) and [CuCl2(5)] (6) (3=6-methyl-3-pyridin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine; 5=4-amino-5-ethylthio-3-(2-pyridyl)-1,2,4-triazole) []

          14. 6-phenyl-7H-[1,2,4]triazolo [3,4-b] [, , ] thiadiazines []* Compound Description: This study investigates the anticonvulsant activities of different heterocyclic compounds, including a series of 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These compounds are structurally characterized by the presence of a phenyl group at the 6-position of the triazolothiadiazine core. * Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure with 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The difference lies in the presence of a (1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene substituent at the 7-position and a methyl group at the 3-position in the main compound, which are absent in the related 6-phenyl derivatives.

          15. 6-(4-Chlorophenyl)-3-[(5-methoxy-2-methyl-1H-indol-3-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine []* Compound Description: This compound emerged as a potent anticancer agent in a study focusing on the design and synthesis of new triazolo[3,4-b]-1,3,4-thiadiazines as potential anticancer agents. The research highlighted its selective cytotoxicity against A549 lung adenocarcinoma and Caco-2 colorectal adenocarcinoma cells. Further investigations revealed its ability to induce apoptosis, disrupt mitochondrial membrane potential, arrest the cell cycle, and inhibit COX-2, a key enzyme involved in inflammation and cancer progression. * Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system with 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key difference lies in the substitution pattern. The related compound features a 4-chlorophenyl group at the 6-position and a (5-methoxy-2-methyl-1H-indol-3-yl)methyl group at the 3-position, while the target compound has a phenyl group at the 6-position and a methyl group at the 3-position, along with a (1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene substituent at the 7-position.

          16. 3‐[4‐(5‐methyl‐1H‐benzo[d]imidazol‐2‐yl)phenyl]‐6‐(substituted phenyl)‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives []* Compound Description: These compounds, characterized by a benzimidazole moiety linked to the triazolothiadiazine core via a phenyl ring, were synthesized and evaluated as potential aromatase inhibitors for breast cancer treatment. The research demonstrated their ability to inhibit aromatase activity, particularly compound 5g (bearing a difluoro substituent) which exhibited significant potency without substantial cytotoxicity towards a normal cell line. * Relevance: These derivatives share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The significant distinction is the presence of a benzimidazole moiety attached via a phenyl ring at the 3-position in these derivatives, contrasting with the directly linked pyrazole in the main compound. Moreover, the derivatives have a substituted phenyl ring at the 6-position, unlike the unsubstituted phenyl ring in the main compound.

          17. 4-(arylydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones []

            18. 3-aryl/hetaryl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles []* Compound Description: This series features a pyrazole moiety attached to the triazolooxadiazole core, which is a variation from the thiadiazole core found in the main compound. This study explores their synthesis, antimicrobial activity, antioxidant properties, and conducts molecular docking studies to understand their potential applications. * Relevance: Although structurally similar to 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the presence of a pyrazole substituent, these compounds differ in the core heterocyclic system. Instead of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, they incorporate a [, , ]triazolo[3,4-b][1,3,4]oxadiazole core.

            Properties

            Product Name

            7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

            IUPAC Name

            (7E)-7-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

            Molecular Formula

            C18H18N6S

            Molecular Weight

            350.4 g/mol

            InChI

            InChI=1S/C18H18N6S/c1-4-23-12(2)15(11-19-23)10-16-17(14-8-6-5-7-9-14)22-24-13(3)20-21-18(24)25-16/h5-11H,4H2,1-3H3/b16-10+

            InChI Key

            WAGAFNRBYYUKFD-MHWRWJLKSA-N

            SMILES

            CCN1C(=C(C=N1)C=C2C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)C

            Canonical SMILES

            CCN1C(=C(C=N1)C=C2C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)C

            Isomeric SMILES

            CCN1C(=C(C=N1)/C=C/2\C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)C

            Product FAQ

            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
            • To receive a quotation, send us an inquiry about the desired product.
            • The quote will cover pack size options, pricing, and availability details.
            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
            • Quotations are valid for 30 days, unless specified otherwise.
            Q2: What Are the Payment Terms for Ordering Products?
            • New customers generally require full prepayment.
            • NET 30 payment terms can be arranged for customers with established credit.
            • Contact our customer service to set up a credit account for NET 30 terms.
            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
            Q3: Which Payment Methods Are Accepted?
            • Preferred methods include bank transfers (ACH/wire) and credit cards.
            • Request a proforma invoice for bank transfer details.
            • For credit card payments, ask sales representatives for a secure payment link.
            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
            Q4: How Do I Place and Confirm an Order?
            • Orders are confirmed upon receiving official order requests.
            • Provide full prepayment or submit purchase orders for credit account customers.
            • Send purchase orders to sales@EVITACHEM.com.
            • A confirmation email with estimated shipping date follows processing.
            Q5: What's the Shipping and Delivery Process Like?
            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
            • You can use your FedEx account; specify this on the purchase order or inform customer service.
            • Customers are responsible for customs duties and taxes on international shipments.
            Q6: How Can I Get Assistance During the Ordering Process?
            • Reach out to our customer service representatives at sales@EVITACHEM.com.
            • For ongoing order updates or questions, continue using the same email.
            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

            Quick Inquiry

             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.